
(3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone is a chemical compound that features a dichlorophenyl group and a dimethylfuran group connected by a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,5-dimethylfuran in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A related compound with similar structural features but lacking the dichlorophenyl group.
3,4-Dichlorophenylacetic acid: Contains the dichlorophenyl group but lacks the furan ring.
2,5-Dimethylfuran-3-carbonyl chloride: A precursor in the synthesis of (3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone.
Uniqueness
This compound is unique due to the combination of its dichlorophenyl and dimethylfuran groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
57248-26-7 |
|---|---|
Formule moléculaire |
C13H10Cl2O2 |
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl)-(2,5-dimethylfuran-3-yl)methanone |
InChI |
InChI=1S/C13H10Cl2O2/c1-7-5-10(8(2)17-7)13(16)9-3-4-11(14)12(15)6-9/h3-6H,1-2H3 |
Clé InChI |
ZFZSYHRDSYEFMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
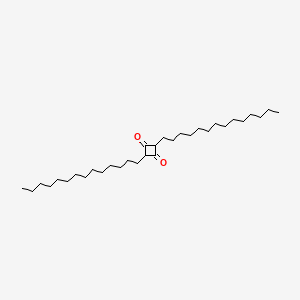
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
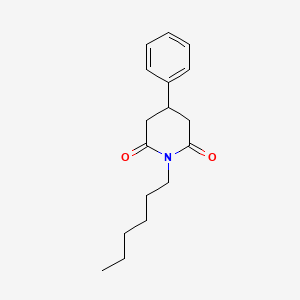
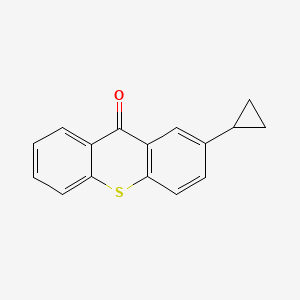
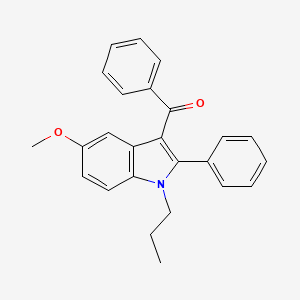
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
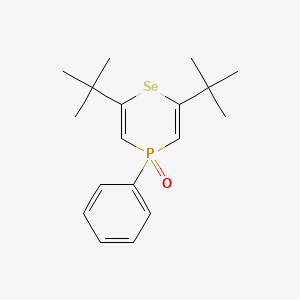
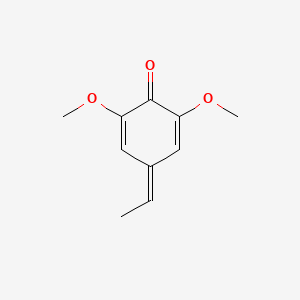
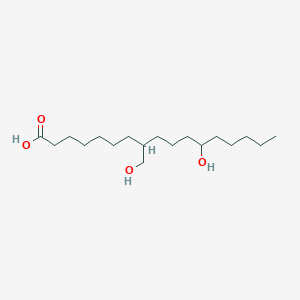
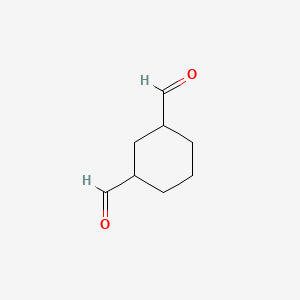
![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)
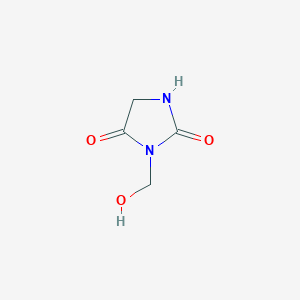
![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)
